4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
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Description
The compound "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" is a fluorinated heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated heterocyclic compounds and their synthesis, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of pyrroloquinolines involves indole derivatives, which are structurally related to indole-3-carbaldehyde . Additionally, the synthesis and reactivity of various tetrafluoropyridine carbaldehydes are explored, which share the characteristic of having multiple fluorine atoms on a heterocyclic core .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component coupling reactions and the use of strong bases or acids as catalysts. For example, a diastereoselective three-component coupling reaction catalyzed by tetrafluoroboric acid (HBF4) is used to synthesize pyrroloquinolines from indole-7-carbaldehyde derivatives . Similarly, tetrafluoropyridine carbaldehydes are synthesized from lithiated intermediates, which react with N-methylformanilide . These methods suggest that the synthesis of "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" might also involve the use of strong acids or bases and could potentially be achieved through multi-step synthetic routes involving lithiation and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule due to their high electronegativity. In the case of tetrafluoropyridine derivatives, the fluorine atoms can affect the reactivity of the carbaldehyde group . By analogy, the fluorine atoms in "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" would likely have a similar impact on its electronic structure, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of fluorinated heterocycles can be quite diverse. For instance, tetrafluoropyridine carbaldehydes can undergo oxidation and reduction reactions, as well as react with organolithium reagents to form secondary alcohols . Additionally, the synthesis of pyrroloquinolines involves an unusual [4+2]-heterocyclization between an in situ formed imine and an alkene . These reactions indicate that "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" could participate in various organic transformations, including nucleophilic additions, cyclization reactions, and redox processes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" are not directly reported, the properties of structurally similar compounds can provide some insights. The presence of multiple fluorine atoms typically increases the stability of the aromatic ring and can enhance the acidity of adjacent hydrogen atoms. The papers suggest that the tetrafluorinated compounds are robust and can be synthesized on a multigram scale . These properties imply that "4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde" would also exhibit high stability and could have unique reactivity due to the influence of the fluorine atoms on its electronic structure.
Scientific Research Applications
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and are used in multicomponent reactions (MCRs) to create complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
- Specific Scientific Field : Organic Chemistry, Medicinal Chemistry, Pharmaceutical Chemistry .
- Summary of the Application : 1H-Indole-3-carbaldehyde derivatives are used in multicomponent reactions to synthesize complex molecules. These molecules often have diverse functional groups and are used to generate biologically active structures .
- Methods of Application or Experimental Procedures : Multicomponent reactions involve a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes : The use of 1H-Indole-3-carbaldehyde derivatives in multicomponent reactions has led to the synthesis of various biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCCJJOMNIVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380229 |
Source
|
Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
CAS RN |
30683-38-6 |
Source
|
Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30683-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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